
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine is a chemical compound that features a cyclohexyl group and a quinoline moiety connected via an ethane-1,2-diamine linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine typically involves the reaction of cyclohexylamine with quinoline derivatives under controlled conditions. One common method involves the use of quinoline-5-carbaldehyde, which reacts with cyclohexylamine in the presence of a reducing agent to form the desired product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline or cyclohexyl derivatives.
科学的研究の応用
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of N1-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, while the cyclohexyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ethane-1,2-diamine linker provides flexibility, allowing the compound to adopt conformations that optimize binding to its targets.
類似化合物との比較
Similar Compounds
- N~1~-Cyclohexyl-N~2~-(quinolin-2-yl)ethane-1,2-diamine
- N~1~-Cyclohexyl-N~2~-(quinolin-8-yl)ethane-1,2-diamine
- N~1~-Cyclohexyl-N~2~-(quinolin-3-yl)ethane-1,2-diamine
Uniqueness
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine is unique due to the specific positioning of the quinoline moiety at the 5-position, which can influence its binding properties and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs, making it a compound of particular interest for further study.
特性
CAS番号 |
627519-57-7 |
|---|---|
分子式 |
C17H23N3 |
分子量 |
269.4 g/mol |
IUPAC名 |
N-cyclohexyl-N'-quinolin-5-ylethane-1,2-diamine |
InChI |
InChI=1S/C17H23N3/c1-2-6-14(7-3-1)18-12-13-20-17-10-4-9-16-15(17)8-5-11-19-16/h4-5,8-11,14,18,20H,1-3,6-7,12-13H2 |
InChIキー |
DMICMWVUIUVWRQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCCNC2=CC=CC3=C2C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



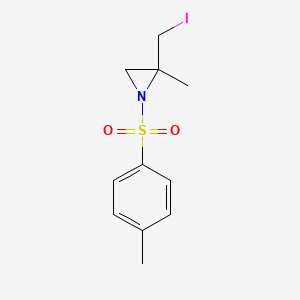
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

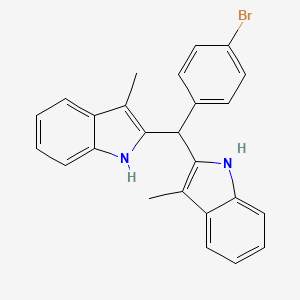
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
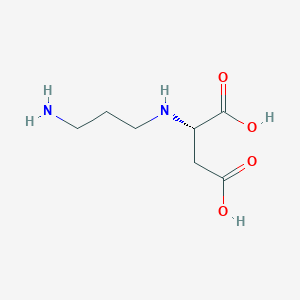
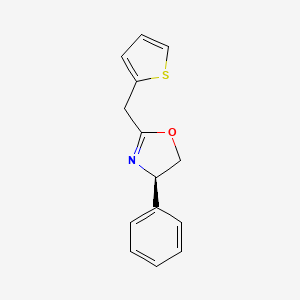
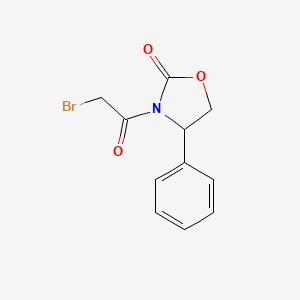
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
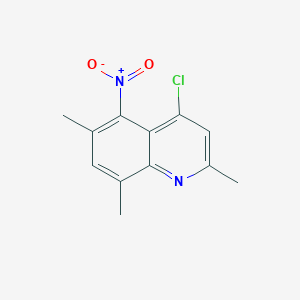
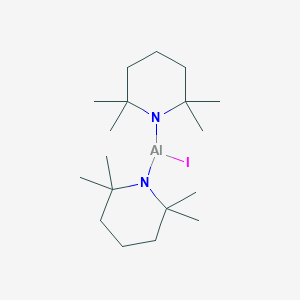
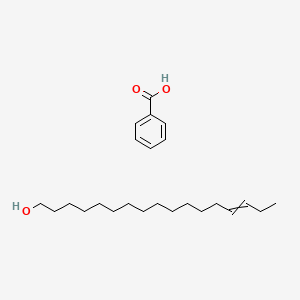
![1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole](/img/structure/B12575556.png)
